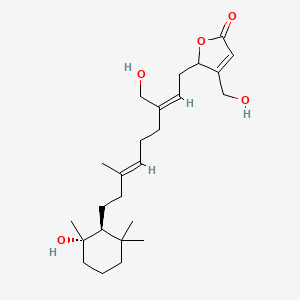

Aplysinoplide C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H40O5 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

3-(hydroxymethyl)-2-[(2Z,6E)-3-(hydroxymethyl)-9-[(1S,2S)-2-hydroxy-2,6,6-trimethylcyclohexyl]-7-methylnona-2,6-dienyl]-2H-furan-5-one |

InChI |

InChI=1S/C25H40O5/c1-18(9-12-22-24(2,3)13-6-14-25(22,4)29)7-5-8-19(16-26)10-11-21-20(17-27)15-23(28)30-21/h7,10,15,21-22,26-27,29H,5-6,8-9,11-14,16-17H2,1-4H3/b18-7+,19-10-/t21?,22-,25-/m0/s1 |

InChI Key |

BYAXMGMKQCMKDN-MWOZSAKHSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC1C(=CC(=O)O1)CO)/CO)/CC[C@@H]2[C@@](CCCC2(C)C)(C)O |

Canonical SMILES |

CC(=CCCC(=CCC1C(=CC(=O)O1)CO)CO)CCC2C(CCCC2(C)O)(C)C |

Synonyms |

aplysinoplide C |

Origin of Product |

United States |

Discovery, Isolation, and Structural Characterization of Aplysinoplide C

Bioprospecting and Source Organism Identification

The quest for novel bioactive compounds from marine environments is a key driver of natural product research. This process of bioprospecting involves the collection and screening of biological material for potential therapeutic agents.

Aplysinoplide C, along with Aplysinoplides A and B, was isolated from the marine sponge Aplysinopsis digitata. acs.orgacs.orgrsc.org Sponges of the genus Aplysinopsis are known producers of a variety of secondary metabolites. nih.gov The discovery of the aplysinoplides from Aplysinopsis digitata further underscores the importance of this genus as a source of unique and biologically active compounds. acs.org

The specimen of Aplysinopsis digitata that yielded the aplysinoplides was collected by dredging at a depth of 150 meters at Oshima-shinsone, located in the Kagoshima Prefecture of Japan. acs.org The collection took place in 2004, and the sponge was immediately frozen and stored at -20 °C to preserve its chemical constituents until extraction and analysis could be performed. acs.org This specific marine environment, characterized by its depth and geographic location (28°52′ N; 129°33′ E), provides the ecological niche for this particular sponge and influences its metabolic profile. acs.org

Marine Sponge Aplysinopsis digitata as the Origin of Aplysinoplides

Chromatographic and Extraction Methodologies for Natural Product Isolation

The isolation of this compound from the sponge material involved a multi-step process of extraction and chromatography. acs.org The frozen sponge was extracted, and the resulting organic layer was subjected to a modified Kupchan procedure, a common method for the fractionation of natural product extracts. acs.org This initial fractionation yielded 60% methanol, chloroform, and n-hexane layers. acs.org

Further purification of the active fractions was achieved through various chromatographic techniques. mdpi.combasicmedicalkey.comfrontiersin.org These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. basicmedicalkey.com For the isolation of aplysinoplides, a combination of these techniques was likely employed to separate the individual compounds from the complex mixture of the sponge extract, ultimately leading to the purification of this compound as a colorless oil. acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The determination of the precise chemical structure of this compound relied on a suite of advanced spectroscopic and analytical techniques. acs.orgvulcanchem.com These methods provide detailed information about the molecule's connectivity, stereochemistry, and molecular formula. pharmaknowledgeforum.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in elucidating the structure of this compound. acs.orgnih.gov Both ¹H NMR and ¹³C NMR experiments were conducted. acs.org

¹H NMR (Proton NMR): This technique provides information about the number and types of protons in a molecule and their neighboring atoms.

¹³C NMR (Carbon-13 NMR): This method reveals the number of different carbon environments in a molecule. openstax.orghuji.ac.il

By analyzing the chemical shifts, coupling constants, and correlations in various 2D NMR experiments (such as COSY, HSQC, and HMBC), researchers were able to piece together the connectivity of the atoms within the this compound molecule. acs.orgieeesem.com This detailed analysis established the carbon skeleton and the placement of functional groups, including a distinctive hydroxyl group at position C-15, which distinguishes it from its analogs. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 175.7 | |

| 2 | 123.0 | 5.97, s |

| 3 | 171.1 | |

| 4 | 8.2 | 2.15, m |

| 5 | 27.5 | 1.95, m |

| 6 | 125.6 | 5.10, t (7.0) |

| 7 | 39.9 | 2.05, m |

| 8 | 27.5 | 1.40, m |

| 9 | 40.5 | 1.25, m |

| 10 | 125.1 | 5.12, t (7.0) |

| 11 | 38.3 | 2.00, m |

| 12 | 26.8 | 2.20, m |

| 13 | 35.1 | 2.35, m |

| 14 | 139.0 | |

| 15 | 70.0 | 4.05, t (6.5) |

| 16 | 39.8 | 1.60, m |

| 17 | 25.0 | 1.55, m |

| 18 | 73.8 | 4.65, t (7.5) |

| 19 | 36.4 | |

| 20 | 22.8 | 1.58, s |

| 21 | 22.8 | 1.58, s |

| 22 | 16.2 | 1.60, s |

| 23 | 16.1 | 1.68, s |

| 24 | 17.8 | 1.62, s |

| 25 | 69.1 | 4.75, s |

Data sourced from Ueoka et al., 2008. acs.org

Mass spectrometry (MS) was crucial for determining the molecular mass and elemental composition of this compound. acs.orgsavemyexams.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided an accurate mass measurement, which allowed for the determination of the molecular formula. acs.orgrsc.org

Table 2: Physico-chemical and Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless oil |

| Molecular Formula | C₂₅H₄₀O₅ |

| HRESIMS (m/z) | 443.2751 [M+Na]⁺ (Calculated: 443.2773) |

| Optical Rotation [α]²²⁷D | +59.5 (c 0.02, MeOH) |

| UV (MeOH) λmax (nm) | 202 (ε 28,600) |

Data sourced from Ueoka et al., 2008. acs.org

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like this compound is a critical step in its complete structural elucidation. utsunomiya-u.ac.jp Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are powerful tools for this purpose. mdpi.comnih.gov These techniques, when combined with quantum chemical calculations, can provide an unambiguous assignment of the three-dimensional arrangement of atoms in space. mdpi.comfrontiersin.org

For complex molecules, electronic circular dichroism (ECD) spectroscopy is a particularly valuable chiroptical method. mdpi.com ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's stereochemistry. google.com

The general approach for determining the absolute configuration of a molecule like this compound using ECD involves the following steps:

Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule. This is typically done using computational methods.

Quantum Chemical Calculations: For each significant conformer, the theoretical ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). frontiersin.org

Comparison of Experimental and Calculated Spectra: The calculated spectra of the possible enantiomers are then compared to the experimentally measured ECD spectrum of the natural product. nih.gov The enantiomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. mdpi.com

While the specific experimental ECD data and computational studies for this compound are detailed in specialized scientific literature, this combined experimental and theoretical chiroptical approach is a standard and reliable method for establishing the absolute stereochemistry of novel natural products. nih.govnih.gov

Preclinical Biological Activities and Pharmacological Potential of Aplysinoplide C

In Vitro Cytotoxicity against Neoplastic Cell Lines

Antiproliferative Effects on Murine Leukemia Cell Models

Aplysinoplide C has demonstrated cytotoxic activity against the P388 mouse leukemia cell line. researchgate.netnih.gov In these studies, the concentration required to inhibit 50% of cell growth (IC50) was determined to be approximately 26 µM. researchgate.netnih.gov This indicates a potential for this compound to inhibit the proliferation of leukemia cells. The evaluation of antiproliferative effects is a common approach in cancer research to identify compounds that can impede the growth and division of cancer cells. nih.govnih.gov

Comparative Analysis of Cytotoxic Potency with Aplysinoplide A and B

Comparative studies have revealed differences in the cytotoxic potency of this compound relative to its structural analogs, Aplysinoplide A and Aplysinoplide B. Both Aplysinoplide A and B exhibited significantly greater cytotoxicity against P388 mouse leukemia cells, with IC50 values of approximately 1 µM each. researchgate.netnih.gov This is in contrast to the IC50 of ~26 µM for this compound, indicating that it is less potent in this specific cell line. researchgate.netnih.gov Structurally, Aplysinoplides A and B are more closely related to luffariellolide, while this compound shares more similarity with luffariolide, which may account for the observed differences in biological activity. researchgate.netnih.gov

Table 1: Comparative Cytotoxicity of Aplysinoplides against P388 Murine Leukemia Cells

| Compound | IC50 (µM) |

| Aplysinoplide A | ~1 researchgate.netnih.gov |

| Aplysinoplide B | ~1 researchgate.netnih.gov |

| This compound | ~26 researchgate.netnih.gov |

Evaluation across Diverse Human Cancer Cell Lines (if reported for related sesterterpenoids)

While specific data on the evaluation of this compound across a broad range of human cancer cell lines is limited in the provided search results, the general class of sesterterpenoids has shown promise. nih.gov Many sesterterpenoids isolated from marine organisms have demonstrated significant cytotoxicity against various human cancer cell lines. nih.govrsc.org For instance, related compounds have been shown to be active against non-small cell lung cancer, cervical carcinoma, and colon carcinoma cell lines. nih.gov The investigation of natural products from marine sources continues to be a promising area for the discovery of new anticancer agents. rsc.org

Differential Biological Responses in Cellular Assays

Cellular assays are fundamental in determining the biological effects of compounds like this compound. abyntek.com These assays can measure a variety of cellular responses, including cell viability, proliferation, and apoptosis (programmed cell death). abyntek.combmglabtech.com The differential responses observed between this compound and its analogs, A and B, in cytotoxicity assays highlight the importance of specific structural features in determining biological activity. researchgate.netnih.gov Such differential effects are crucial for understanding the structure-activity relationship of these compounds and for guiding the design of future analogs with improved potency and selectivity. nih.gov

Absence of Inhibition of Bovine Pancreatic PLA2 by Aplysinoplides A and B

Interestingly, Aplysinoplides A and B did not show any inhibitory activity against bovine pancreatic phospholipase A2 (PLA2) at concentrations up to 100 µM. nih.govnio.res.in This is noteworthy because other related marine natural products, such as manoalide (B158911), are potent inhibitors of PLA2. nio.res.in The lack of PLA2 inhibition by Aplysinoplides A and B suggests that their cytotoxic mechanism is likely independent of this enzyme, unlike some other sesterterpenoids. nio.res.inacs.org

Elucidation of Molecular and Cellular Mechanisms of Action

Identification of Putative Molecular Targets and Binding Interactions

The precise molecular targets of Aplysinoplide C are not yet fully elucidated. However, comparative studies with related marine sesterterpenoids provide insights into potential binding interactions. Structurally, this compound is similar to luffariolide. researchgate.netnih.gov Investigations into the sesterterpenoid class have revealed that specific structural features are crucial for target interaction. For instance, the sesterterpenoid manoalide (B158911) is a known inhibitor of phospholipase A2 (PLA2), an interaction facilitated by its C24 aldehyde group. nih.gov In contrast, Aplysinoplide A and B, which are closely related to this compound, did not show significant inhibition of bovine pancreatic PLA2. nih.gov This suggests that, like its close analogues, this compound may not primarily target PLA2 and that its cytotoxic effects are likely mediated through interactions with other molecular components.

The task of identifying protein-ligand interactions is central to understanding a compound's mechanism and is often approached through computational and experimental methods. nih.gov For many natural products, the initial identification of bioactivity, such as the cytotoxicity observed for this compound against P388 mouse leukemia cells, is the first step that precedes detailed target identification. nih.gov The hydrophobic trimethylcyclohexenyl ring system present in many sesterterpenoids is thought to facilitate non-bonded interactions with enzymatic targets. researchgate.net

Modulation of Key Cellular Pathways and Processes

Natural compounds can exert their biological effects by modulating various cellular pathways, including those that control cell proliferation, survival, and death. nih.gov This often involves inducing cell cycle arrest, activating apoptotic pathways, and interfering with signaling networks that are dysregulated in diseases like cancer. nih.gove-crt.org

This compound has been shown to be cytotoxic to P388 mouse leukemia cells. nih.gov While the specific mode of cell death induced by this compound has not been detailed, many sesterterpenoids exert their anticancer effects by inducing apoptosis. researchgate.netresearchgate.net Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and DNA fragmentation. harvard.edu

This process is primarily executed through two main pathways:

The Extrinsic Pathway: Initiated by external signals binding to death receptors on the cell surface, leading to the activation of caspase-8. harvard.edufrontiersin.org

The Intrinsic (Mitochondrial) Pathway: Triggered by internal stimuli, this pathway involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate caspase-9. harvard.edufrontiersin.org

Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave key cellular substrates like poly (ADP-ribose) polymerase (PARP), leading to the execution of cell death. harvard.edumdpi.com For example, the sesterterpenoid ophiobolin A has been observed to induce an apoptosis-like cell death in plant cells. nih.gov Other natural products have been shown to activate both intrinsic and extrinsic apoptotic pathways, often indicated by the upregulation of caspases-3, -8, and -9. frontiersin.org The generation of reactive oxygen species (ROS) is another mechanism by which some compounds trigger apoptosis. mdpi.com

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. ucl.ac.uk Cancer is fundamentally a disease of uncontrolled cell division, often linked to mutations in genes that regulate the cell cycle. khanacademy.org Natural compounds can interfere with this process by causing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M, preventing cancer cells from proliferating. nih.govplos.org

While the effect of this compound on the cell cycle is not specifically documented, other sesterterpenoids have shown activity in this area.

Ircinin-1: This marine sponge-derived sesterterpenoid causes G1 phase arrest, which is associated with a decrease in the protein levels of cyclin D, CDK4, and CDK6. researchgate.net

Ophiobolin A: Has been reported to induce M/G2 phase arrest in HL-60 cells. researchgate.net

This regulation is often achieved by modulating the levels or activity of key cell cycle proteins. For example, some compounds can induce a transient G2 arrest by delaying the activation of the Cdc2/cyclin-B complex, a key promoter of entry into mitosis. nih.gov The ability to halt cell cycle progression provides an opportunity for the cell to repair DNA damage or, if the damage is too severe, to enter apoptosis. ucl.ac.uk

Cellular signaling networks are complex cascades of molecular events that transmit signals from the cell surface to intracellular targets, governing fundamental processes like growth and metabolism. wikipedia.orgplos.org The dysregulation of these pathways is a hallmark of cancer. e-crt.orgmdpi.com

Several sesterterpenoids have been shown to interfere with these networks:

Ion Homeostasis and Cytoskeleton Dynamics: The sesterterpenoid ophiobolin A induces a form of cell death called paraptosis in glioblastoma cells by disrupting internal potassium ion homeostasis. nih.gov It was also found to interfere with the F-actin cytoskeleton. nih.gov

MAPK and PI3K/Akt Pathways: These are critical pathways that regulate cell survival and proliferation. mdpi.commdpi.com Many natural compounds exert their anticancer effects by inhibiting these signaling cascades. nih.gove-crt.org For instance, the sesterterpenoid ansellone A has been shown to inhibit the PI3K/Akt pathway. researchgate.net The inhibition of Akt phosphorylation can suppress tumor cell growth and induce apoptosis. mdpi.com

Chemical Synthesis and Analog Design of Aplysinoplide C Scaffolds

Retrosynthetic Strategies for Sesterterpenoid Architectures

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors, thereby mapping out a potential synthetic route. ias.ac.indeanfrancispress.com For sesterterpenoids, which are often structurally complex, this process is crucial for devising a viable synthesis plan. nih.govias.ac.in The core idea is to work backward from the final product by making strategic bond disconnections that correspond to reliable forward reactions. deanfrancispress.comamazonaws.com

Key considerations in the retrosynthetic analysis of sesterterpenoid architectures like the aplysinoplides include:

Strategic Disconnections: Disconnections are typically made at C-C or C-X (where X is a heteroatom) bonds that can be formed using known and high-yielding reactions. amazonaws.com For sesterterpenoids, disconnections that lead to fragments manageable by reactions like aldol (B89426) condensations, Michael additions, or cycloadditions are often prioritized. tgc.ac.in

Control of Stereochemistry: Sesterterpenoids possess numerous stereocenters. A successful retrosynthetic plan must incorporate steps that allow for the precise control of stereochemistry at each of these centers.

Functional Group Interconversion (FGI): Often, a functional group in a precursor needs to be modified to facilitate a key reaction. This process, known as FGI, is a common tactic used in retrosynthesis to simplify the path to the starting materials. tgc.ac.inyoutube.com

By applying these principles, chemists can devise multiple potential synthetic pathways, creating a "retrosynthetic tree" of possibilities from which the most efficient and practical route can be selected. ias.ac.in

Total Synthesis Efforts of Aplysinoplide B as a Synthetic Precedent

The total synthesis of Aplysinoplide B, a closely related cytotoxic sesterterpenoid, serves as a critical benchmark and precedent for developing a synthetic strategy for Aplysinoplide C. nih.govrsc.org The successful construction of the Aplysinoplide B framework provides a validated roadmap for assembling the core structure and tackling the inherent stereochemical challenges. The total synthesis confirmed the structure of Aplysinoplide B, including the configuration of the C4 hydroxyl group. rsc.org

The synthesis of Aplysinoplide B was notable for its use of advanced and efficient chemical methods. rsc.orgtaylorfrancis.com These methodologies were crucial for overcoming the challenges posed by the molecule's complex and highly functionalized structure.

One significant advance was the application of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation. TEMPO is a highly selective oxidizing agent that facilitates crucial transformations within the terpenoid framework. taylorfrancis.com In the context of Aplysinoplide B synthesis, such selective oxidations are vital for installing the correct oxidation states at various positions without affecting other sensitive functional groups in the molecule. taylorfrancis.com Another key transformation employed was the Kornblum-DeLaMare rearrangement, which was used as a biomimetic step to construct the γ-hydroxybutenolide moiety in the final stages of the synthesis. rsc.org

A major hurdle in the synthesis of aplysinoplides is the stereocontrolled construction of their polycyclic systems. researchgate.netacs.org The biological activity of these molecules is intrinsically linked to their specific three-dimensional arrangement, making stereoselectivity a paramount concern. A stereoselective reaction preferentially forms one stereoisomer over others. chemistrydocs.com

In the synthesis of Aplysinoplide B, the establishment of the correct stereocenters was achieved through a series of carefully planned stereoselective reactions. taylorfrancis.comresearchgate.net This often involves the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent transformations. The development of methods for constructing complex polycyclic structures with high stereospecificity is an active area of research, with techniques like enantioselective photoenolization/Diels-Alder reactions and metallaphotoredox-catalyzed cyclizations showing promise for creating highly substituted and stereochemically rich ring systems. rsc.orgnih.govprinceton.edu

Key Methodological Advances in Aplysinoplide B Synthesis

Development of Stereoselective and Convergent Synthetic Routes for this compound

While a completed total synthesis of this compound has not yet been reported in the searched literature, its structural similarity to Aplysinoplide B allows for the proposal of potential synthetic routes. A logical approach would be a convergent and stereoselective strategy that leverages the lessons learned from the synthesis of its congener. scholarsresearchlibrary.comwikipedia.orgvulcanchem.com

The development of such a route would heavily rely on stereoselective methods to install the numerous chiral centers with the correct configuration. nus.edu.sg This could involve:

Chiral Pool Synthesis: Using readily available chiral starting materials from nature.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. nus.edu.sg

Substrate Control: Designing synthetic intermediates where the existing stereochemistry dictates the outcome of subsequent reactions.

The ultimate goal is to create a flexible synthetic platform that not only allows for the total synthesis of this compound but also enables the creation of various analogs for structure-activity relationship (SAR) studies.

Application of Advanced Synthetic Transformations (e.g., Kornblum-DeLaMare rearrangement)

Advanced synthetic transformations are indispensable tools for the efficient construction of complex natural products. The Kornblum-DeLaMare rearrangement is a prime example of such a reaction, providing a powerful method for converting an organic peroxide into a ketone and an alcohol under base catalysis. wikipedia.org

The mechanism involves the deprotonation of the α-proton of the peroxide, which triggers a rearrangement to form the ketone and expel a hydroxide (B78521) anion. wikipedia.org This reaction has found significant use in natural product synthesis, particularly as a biomimetic step to install specific functionalities. researchgate.netrsc.org

In the context of aplysinoplide synthesis, the Kornblum-DeLaMare rearrangement was a key step in the total synthesis of Aplysinoplide B. rsc.org It was utilized to construct the γ-hydroxybutenolide ring system, a common structural motif in this class of marine natural products. acs.orgrsc.org The application of this rearrangement highlights how strategic implementation of powerful chemical reactions can elegantly solve complex synthetic challenges, and it represents a highly viable method for the late-stage construction of the butenolide moiety in a future total synthesis of this compound.

Structure Activity Relationship Sar Studies of Aplysinoplide C and Its Analogues

Impact of Specific Functional Group Modifications on Biological Potency

The modification of functional groups is a key strategy in medicinal chemistry to enhance the potency and selectivity of lead compounds. ashp.org In the context of Aplysinoplide C and related sesterterpenoids, specific functional groups have been identified as being particularly important for their cytotoxic activity.

The trimethylcyclohexene moiety is a significant structural feature of this compound. nih.gov Its specific substitution pattern and stereochemistry are thought to contribute to the molecule's interaction with its cellular targets. This compound is structurally similar to luffariolide, with the main difference being the functionalization of the trimethylcyclohexene residue. nih.gov This suggests that modifications to this part of the molecule can have a substantial impact on biological activity.

While this compound itself does not possess a C24 aldehyde, the importance of this functional group in related sesterterpenoids provides valuable insight into the SAR of this class of compounds. For example, in compounds like luffariellolide, the presence of a C24 aldehyde is crucial for the inhibition of certain enzymes like phospholipase A2. nih.gov Aplysinoplides A and B, which are closely related to luffariellolide, showed significant cytotoxicity against P388 mouse leukemia cells, whereas this compound was less potent. nih.gov This difference in activity may be partly attributed to the absence of the aldehyde group in this compound.

In other scalarane sesterterpenoids, the oxidation state at C-24, whether it is a carboxylic acid or a methyl ester, has been shown to influence cytotoxicity against human chronic myelogenous leukemia K562 cells. uv.es This underscores the general importance of the functional group at this position for the biological activity of this class of marine natural products.

Role of the Trimethylcyclohexene Moiety

Stereochemical Requirements for Optimal Biological Engagement

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs and other bioactive molecules. uou.ac.in The specific stereoisomer of a compound can exhibit significantly different potency and efficacy, as it determines how well the molecule can fit into the binding site of its biological target. mdpi.com

For this compound, the defined stereocenters within the trimethylcyclohexene ring and the butenolide moiety are expected to be crucial for its cytotoxic activity. While detailed studies on the stereochemical requirements of this compound are not extensively reported, research on other chiral natural products has consistently shown that only one enantiomer or diastereomer is responsible for the observed biological effects. nih.gov The precise spatial arrangement of the various functional groups is necessary for optimal interaction with its cellular target, leading to the induction of cytotoxicity.

Computational Chemistry Approaches to SAR Prediction

Computational chemistry has become an invaluable tool in modern drug discovery and medicinal chemistry for predicting the Structure-Activity Relationships of bioactive compounds. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide insights into how a molecule like this compound might interact with potential biological targets.

Naturally Occurring and Synthetic Analogues of Aplysinoplide C

Discovery of Additional Aplysinoplide Analogues from Marine Sources

Aplysinoplide C was not discovered in isolation. It was identified as part of a trio of related sesterterpenoids isolated from the marine sponge Aplysinopsis digitata. researchgate.net Alongside this compound, researchers characterized Aplysinoplide A and Aplysinoplide B. researchgate.net

These naturally occurring analogues share a core structural framework but differ in their specific functional groups and stereochemistry. The co-isolation of these compounds from the same marine source suggests a common biosynthetic pathway. researchgate.netnih.gov The structural elucidation of Aplysinoplides A and B provided the initial context for understanding the structure-activity relationships within this family of marine natural products.

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of novel derivatives of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This process often involves computational modeling and a deep understanding of the target-ligand interactions to guide the synthesis of analogues with strategically modified structures. nih.gov While the principles of rational design are well-established, specific reports on the design and synthesis of novel this compound derivatives are not prevalent in the reviewed literature.

However, the broader field of sesterterpenoid synthesis is active. Notably, the total synthesis of Aplysinoplide B has been successfully achieved. researchgate.net Such synthetic achievements are significant as they not only confirm the structure of the natural product but also open avenues for producing semi-synthetic and synthetic analogues. By controlling the chemical reactions, researchers can introduce modifications at various positions of the molecule, which would be difficult or impossible to achieve through direct manipulation of the natural product. danielromogroup.com These synthetic strategies could theoretically be adapted to create a library of this compound derivatives for comprehensive biological evaluation.

Evaluation of Bioactivity Profiles of Semisynthetic and Synthetic Analogues

The initial discovery of the aplysinoplide family included a preliminary assessment of their cytotoxic activity. nih.gov Aplysinoplides A, B, and C were all evaluated for their effects against P388 mouse leukemia cells. nih.gov The results of these assays demonstrated clear differences in potency among the natural analogues.

Aplysinoplides A and B exhibited significant cytotoxicity, with IC₅₀ values of approximately 1 µM each. nih.gov In stark contrast, this compound was considerably less potent, with an IC₅₀ value of around 26 µM against the same cell line. nih.gov This 26-fold difference in activity highlights the critical role that subtle structural variations play in the cytotoxic potential of these compounds. The evaluation of bioactivity is a crucial step, often employing a variety of assays to determine not just if a compound is active, but whether its effect is cytostatic (inhibiting cell growth) or cytotoxic (killing the cells). confluencediscovery.com

Table 1: Cytotoxicity of Natural Aplysinoplide Analogues

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Aplysinoplide A | P388 Mouse Leukemia | ~1 nih.gov |

| Aplysinoplide B | P388 Mouse Leukemia | ~1 nih.gov |

Comparison with Other Cytotoxic Sesterterpenoids (e.g., luffariolide, luffariellolide)

The aplysinoplides belong to a larger class of marine-derived sesterterpenoids that includes other notable cytotoxic compounds like the luffariolides. Structural comparisons reveal interesting relationships that may explain their biological activities. nih.gov

This compound is structurally similar to luffariolide; the main distinction lies in the functionalization of the trimethylcyclohexene residue. researchgate.netnih.gov This part of the molecule appears to be a key determinant of cytotoxic potency. Similarly, Aplysinoplides A and B are closely related to luffariellolide, primarily due to the presence of an aliphatic bridge connecting the 5-hydroxyfuran-2-one residue with the trimethylcyclohexene moiety. nih.gov

The luffariolides themselves have demonstrated significant cytotoxicity. For instance, luffariolides A, B, E, and F showed inhibitory concentrations (IC₅₀) against the L1210 murine lymphoma cell line in the range of ~3 to ~4 µM. nih.gov This places their potency in a range between the highly active Aplysinoplides A/B and the less active this compound, further underscoring the nuanced structure-activity relationships within this class of sesterterpenoids.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Aplysinoplide A |

| Aplysinoplide B |

| This compound |

| luffariolide |

| luffariellolide |

| luffariolide A |

| luffariolide B |

| luffariolide E |

Advanced Methodologies and Techniques in Aplysinoplide C Research

High-Throughput Screening Platforms for Bioactivity Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for biological activity. assay.works This automated process is crucial for identifying "hit" molecules that can serve as starting points for further development. assay.works For marine natural products, which are known for their structural novelty and potent bioactivities, HTS provides an efficient means to uncover therapeutic potential. vliz.beresearchgate.net

The process often begins with the creation of extensive marine natural product libraries. vliz.be These libraries can be derived from various marine organisms, with sponges and tunicates being particularly rich sources. researchgate.net To make these natural product extracts compatible with HTS assays, they typically undergo a fractionation process to reduce complexity and remove interfering substances like salts and lipids. vliz.beresearchgate.net

Phenotype-selective screens are a powerful HTS approach where compounds are tested for their ability to induce a specific, observable change in cells or whole organisms. vliz.be This method is particularly valuable for identifying compounds with novel mechanisms of action. For instance, a library could be screened for compounds that selectively inhibit the growth of cancer cells with specific genetic mutations, such as BRCA2-deficiency. vliz.beacs.org The use of whole organisms like the nematode Caenorhabditis elegans in HTS allows for the discovery of bioactive molecules and subsequent genetic identification of their targets. nih.gov

The technical workflow of an HTS campaign involves several key stages, including the development of robust and automation-friendly assays, robotic handling of samples, and automated data processing to identify primary hits. assay.works

Table 1: High-Throughput Screening (HTS) Platforms in Natural Product Research

| Screening Platform/Assay Type | Description | Application in Natural Product Research | Key Findings/Potential |

|---|---|---|---|

| Cell-Based Phenotypic Screening | Measures the effect of compounds on the overall phenotype of a cell, such as viability, proliferation, or morphological changes. thieme-connect.com | Screening marine invertebrate-derived fractions against panels of cancer cell lines to identify selective anticancer activity. researchgate.net | Identification of fractions with differential tumoricidal activity, leading to the isolation of specific bioactive compounds. researchgate.net |

| Target-Based Biochemical Assays | Tests the ability of compounds to interact with a specific purified protein or enzyme. thieme-connect.com | Less common for initial screening of crude extracts due to potential for interference, but crucial for lead optimization. researchgate.net | Determination of a compound's potency and selectivity for its molecular target. |

| Whole-Organism Screening | Uses small model organisms like zebrafish or C. elegans to assess the systemic effects of compounds. nih.govtanguaylab.com | Rapidly identifies compounds with bioactivity in an integrated biological system and can facilitate target identification through genetic approaches. nih.govtanguaylab.com | Discovery of compounds that affect development, behavior, or other complex biological processes. tanguaylab.com |

| High-Content Imaging (HCI) | An advanced form of cell-based screening that uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. | Analysis of cellular responses to natural products with high spatial and temporal resolution. | Provides detailed mechanistic insights by visualizing changes in subcellular structures and protein localization. |

Proteomic and Metabolomic Profiling for Target Identification

Identifying the molecular target of a bioactive compound is a critical yet challenging step in drug discovery. researchgate.net Proteomic and metabolomic approaches have emerged as powerful tools for this purpose, offering an unbiased view of the cellular changes induced by a compound. researchgate.netmdpi.com These "-omics" technologies are particularly suited for studying natural products, where the mechanism of action is often unknown. nih.gov

Chemical proteomics is a key strategy for target deconvolution. drughunter.com Affinity-based methods utilize a modified version of the bioactive compound to "pull down" its binding partners from a cell lysate. drughunter.com Another approach involves label-free methods that monitor changes in protein stability upon compound binding. nih.govdrughunter.com Techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. brieflands.comnih.gov TPP, which combines CETSA with mass spectrometry, allows for the proteome-wide identification of drug targets in an unbiased manner. brieflands.comnih.gov Other methods like Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX) also leverage ligand-induced changes in protein stability to identify targets. brieflands.comeuropeanreview.org

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, provides a functional readout of cellular activity. drtsoukalas.comencyclopedia.pub By comparing the metabolomic profiles of treated versus untreated cells, researchers can identify metabolic pathways perturbed by the compound. frontiersin.org This can provide crucial clues about the compound's mechanism of action and potential off-target effects. researchgate.net For example, an analysis might reveal that a compound disrupts energy metabolism or the biosynthesis of essential molecules. mdpi.com

The integration of proteomics and transcriptomics (the study of RNA transcripts) can offer a more comprehensive understanding of a compound's effects, revealing changes at both the protein and gene expression levels. mdpi.comscione.com

Table 2: Proteomic and Metabolomic Techniques for Target Identification

| Technique | Principle | Application in Aplysinoplide C Research Context | Information Gained |

|---|---|---|---|

| Thermal Proteome Profiling (TPP) / MS-CETSA | Measures changes in the thermal stability of proteins across the proteome upon ligand binding. brieflands.comnih.gov | Unbiased identification of direct protein targets of this compound in intact cells. nih.gov | A ranked list of potential protein targets and off-targets engaged by the compound. biognosys.com |

| Affinity-Based Chemical Proteomics | Uses a "bait" molecule (a modified version of the compound) to capture and identify binding proteins. drughunter.com | Isolation and identification of specific proteins that physically interact with an this compound probe. | Direct evidence of physical interaction between the compound and its target(s). nih.gov |

| Untargeted Metabolomics (e.g., LC-MS, GC-MS) | Globally profiles small molecule metabolites to detect changes induced by the compound. encyclopedia.pubfrontlinegenomics.com | To understand the downstream functional consequences of this compound treatment on cellular metabolism. | Identification of perturbed metabolic pathways, providing mechanistic insights. researchgate.net |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Monitors ligand-induced changes in protein conformation by measuring susceptibility to proteolysis. biognosys.com | Mapping of this compound binding sites and assessment of allosteric effects on protein structure. | Structural information on drug-target engagement across the proteome. biognosys.com |

Advanced Imaging Techniques for Cellular Response Analysis

Advanced imaging techniques are indispensable for visualizing the dynamic responses of cells to therapeutic agents like this compound in real-time and with high resolution. researchgate.net These methods allow researchers to move beyond static measurements and observe how a compound affects cellular architecture, organelle function, and the localization of specific proteins.

Confocal microscopy is a widely used technique that provides high-resolution, optically "sectioned" images of fluorescently labeled samples, eliminating out-of-focus light. researchgate.net This is crucial for observing the subcellular localization of this compound (if fluorescently tagged) or its effect on specific cellular structures. For instance, researchers could visualize changes in the cytoskeleton, mitochondria, or nucleus following treatment.

More advanced methods like two-photon microscopy (TPM) offer deeper tissue penetration and reduced phototoxicity, making them suitable for imaging within living tissues. researchgate.net Super-resolution microscopy techniques, such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), can bypass the diffraction limit of light, enabling visualization at the nanometer scale. researchgate.net These powerful tools could potentially be used to observe the interaction of this compound with individual protein complexes or fine cellular structures.

Furthermore, functional imaging techniques like single-cell calcium imaging can monitor the dynamic changes in intracellular signaling pathways in response to a compound. frontiersin.org By correlating these functional signals with cell phenotypes, researchers can gain a deeper understanding of the compound's mechanism of action. frontiersin.org

Table 3: Advanced Imaging Techniques in Cellular Analysis

| Imaging Technique | Principle | Potential Application for this compound | Data Output |

|---|---|---|---|

| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, creating high-resolution optical sections of a fluorescently labeled specimen. researchgate.net | Visualizing the subcellular localization of a fluorescently-labeled this compound analogue; observing drug-induced changes in organelle morphology (e.g., mitochondria, endoplasmic reticulum). | High-resolution 3D images of cellular structures and protein localization. |

| Super-Resolution Microscopy (e.g., PALM, STORM) | Overcomes the diffraction limit of light to achieve nanoscale resolution. researchgate.net | Investigating the interaction of this compound with specific molecular targets within protein complexes or cellular nanostructures. | Images with resolution down to tens of nanometers, revealing fine molecular details. |

| Live-Cell Imaging | Time-lapse microscopy of living cells to observe dynamic processes. frontiersin.org | Tracking the cellular uptake and distribution of this compound over time; monitoring dynamic cellular events like apoptosis or cell cycle arrest in response to treatment. | Videos and quantitative data on dynamic cellular processes. |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the proximity of two fluorescent molecules, often used to study protein-protein interactions. | To determine if this compound induces or disrupts the interaction between two specific proteins of interest in living cells. | Quantitative measurement of molecular interactions in space and time. |

In Silico Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods, collectively known as in silico techniques, are integral to modern drug discovery, providing a rapid and cost-effective way to predict and analyze how a ligand like this compound might interact with its protein target. frontiersin.orgresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. mdpi.com This can help to identify potential binding modes and key interacting amino acid residues. For example, docking studies can reveal hydrogen bonds or hydrophobic interactions that stabilize the ligand-protein complex. mdpi.commdpi.com

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction. wustl.edu Starting from a docked pose, MD simulations use the principles of classical mechanics to simulate the movements of atoms in the complex over time. nih.gov This allows researchers to assess the stability of the binding pose, observe conformational changes in the protein upon ligand binding, and calculate binding free energies. bonvinlab.orgnih.gov MD simulations can reveal, for instance, whether a compound stabilizes a particular protein conformation or how water molecules mediate the interaction. mdpi.com

These computational approaches are not only used to understand the mechanism of known bioactive compounds but also for virtual screening, where large databases of compounds are docked against a target protein to identify new potential inhibitors. naturalproducts.net

Table 4: In Silico Methodologies for Studying Ligand-Target Interactions

| Methodology | Principle | Application in this compound Research | Key Insights |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within the active site of a target protein using scoring functions. mdpi.com | To predict the binding mode of this compound to its putative protein targets and to rank potential binders from a virtual screen. | Identification of key interacting residues, binding energy scores, and the most probable binding conformation. diva-portal.org |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent motion of atoms in a molecular system, providing insights into the stability and dynamics of the ligand-protein complex. wustl.edu | To assess the stability of the docked this compound pose over time and to analyze conformational changes induced by its binding. | Information on complex stability, flexibility of protein regions, the role of solvent, and calculation of binding free energies. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity to build predictive models. frontiersin.org | To design new this compound analogues with potentially improved activity or properties based on existing data. | Predictive models that guide the synthesis of new compounds with enhanced potency. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. researchgate.net | To define the key structural features of this compound responsible for its bioactivity and to use this model for virtual screening. nih.gov | A 3D model that can be used to search for novel, structurally diverse compounds with the same desired biological effect. |

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Aplysinoplide C Biosynthesis

A fundamental challenge in the development of marine natural products is understanding their production in nature. For this compound, the complete biosynthetic pathway is yet to be determined. Sesterterpenoids are generally derived from the C25 precursor, geranylfarnesyl pyrophosphate (GFPP), which is formed through the condensation of isoprene (B109036) building blocks. mdpi.comnih.gov However, the specific enzymatic steps that cyclize and functionalize this linear precursor into the unique structure of this compound are unknown.

Future research must focus on identifying the gene cluster responsible for its biosynthesis within the sponge or its associated microorganisms. Advances in genomics, transcriptomics, and metagenomics can facilitate the discovery of the key enzymes, such as terpene cyclases and tailoring enzymes (e.g., P450 monooxygenases, dehydrogenases), that construct the characteristic trimethylcyclohexene and γ-hydroxybutenolide moieties. nih.govresearchgate.net Elucidating this pathway is a critical first step towards heterologous expression and sustainable production. mdpi.comnih.gov A detailed understanding of the biosynthetic machinery would not only secure a sustainable supply but also open avenues for biosynthetic engineering to generate novel analogues.

Exploration of Undiscovered Biological Activities Beyond Cytotoxicity

The currently documented biological activity of this compound is its cytotoxicity against P388 mouse leukemia cells. researchgate.net However, the broader class of sesterterpenoids exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral activities. nih.govresearchgate.net For instance, the related sesterterpenoid manoalide (B158911) is a potent anti-inflammatory agent. Therefore, a significant area for future investigation is the systematic screening of this compound against a diverse range of biological targets to uncover activities beyond cytotoxicity.

Future studies should employ a battery of assays to test for potential anti-inflammatory effects (e.g., inhibition of inflammatory mediators like TNF-α or nitric oxide), antimicrobial activity against pathogenic bacteria and fungi, and antiviral properties. mdpi.com Investigating its effect on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways in various cell lines could reveal more nuanced biological functions. researchgate.net Uncovering a broader bioactivity profile could significantly expand the potential therapeutic applications of this compound and its future derivatives.

Development of Scalable and Sustainable Production Methods

A major bottleneck for the clinical development of most marine natural products is the limited supply from their natural source. Relying on harvesting the Aplysinopsis digitata sponge is neither environmentally sustainable nor commercially viable for large-scale production. Consequently, developing scalable and sustainable production methods is paramount.

Several avenues should be explored:

Total Synthesis: While the total synthesis of some terpenes has been achieved, these routes are often lengthy and low-yielding, making them unsuitable for large-scale production. mdpi.comdntb.gov.ua Future efforts in synthetic chemistry should aim to develop a concise and efficient total synthesis route for this compound that could be optimized for scale-up.

Heterologous Biosynthesis: As mentioned, once the biosynthetic gene cluster is identified, it can be transferred to a microbial host like E. coli or Saccharomyces cerevisiae. mdpi.com These engineered microorganisms could then be fermented in large bioreactors to produce this compound or its precursors, offering a highly scalable and sustainable manufacturing platform.

Sponge Aquaculture and Cell Culture: Advances in marine biotechnology may enable the cultivation of the sponge or its symbiotic microorganisms under controlled laboratory conditions. This could provide a renewable source of the compound without impacting wild populations.

Identification of Underexplored Molecular Targets for Therapeutic Intervention

While this compound is known to be cytotoxic, its precise molecular target(s) and mechanism of action remain obscure. researchgate.net This lack of mechanistic understanding is a significant barrier to its rational development as a therapeutic agent. Identifying the specific cellular components that this compound interacts with is a critical future research objective.

Modern chemical biology approaches can be instrumental in target identification. Techniques such as affinity chromatography, yeast three-hybrid systems, and chemoproteomics-based strategies can be employed to pull down the binding partners of this compound from cell lysates. Pinpointing its molecular targets will not only explain its cytotoxic effects but may also reveal novel pathways for therapeutic intervention in cancer or other diseases. nih.govfrontiersin.org This knowledge is essential for predicting which patient populations might benefit most and for identifying potential biomarkers for treatment response.

Optimization of this compound Analogues through Medicinal Chemistry Efforts

Natural products often serve as an excellent starting point for drug discovery, but they rarely possess the optimal properties for clinical use. nih.gov Medicinal chemistry provides the tools to systematically modify the structure of a lead compound like this compound to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). unil.chnjbio.com

A focused medicinal chemistry program should be initiated to synthesize a library of this compound analogues. chemrxiv.orgwiley-vch.de Key areas for structural modification could include:

The γ-hydroxybutenolide moiety: This functional group is common in bioactive sesterterpenoids and is likely crucial for activity. Modifications could explore the impact of the stereocenter and the hydroxy group.

The trimethylcyclohexene ring: Alterations to this part of the molecule could influence lipophilicity and binding affinity.

The aliphatic chain: The length and saturation of the chain connecting the two ring systems could be varied to optimize pharmacokinetic properties.

By synthesizing and testing these analogues, a comprehensive structure-activity relationship (SAR) can be established. researchgate.net This iterative process of design, synthesis, and biological testing is fundamental to optimizing this compound into a viable drug candidate with improved efficacy and a better safety profile. nih.govunil.ch

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Aplysinoplide C from marine sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic separation (e.g., silica gel, HPLC). Structural elucidation requires spectroscopic techniques (NMR, MS) and comparison with literature data. For novel compounds, X-ray crystallography or computational modeling (DFT) may validate stereochemistry .

- Data Considerations : Ensure purity (>95%) via HPLC-UV/ELSD and report retention times. Include full spectroscopic data (¹H/¹³C NMR, HRMS) in supplementary materials .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound?

- Experimental Design : Use cell-based assays (e.g., cytotoxicity via MTT, apoptosis via flow cytometry) with positive/negative controls. Dose-response curves (IC₅₀ calculations) and statistical validation (triplicates, ANOVA) are critical. Include solvent controls to rule out cytotoxicity from extraction residues .

- Troubleshooting : Address false positives by verifying compound stability in assay media (e.g., pH, temperature) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Analytical Framework :

Systematic Review : Compare experimental variables (cell lines, assay conditions, compound purity) across studies using PRISMA guidelines .

Meta-Analysis : Pool data to identify outliers or trends. Use statistical tools (e.g., RevMan) to assess heterogeneity (I² statistic) .

Mechanistic Replication : Repeat key assays under standardized conditions (e.g., ATCC cell lines, SOPs) to validate discrepancies .

- Example : Conflicting cytotoxicity results may arise from differences in cell passage numbers or endotoxin contamination .

Q. How can researchers optimize the synthetic pathway for this compound analogs to enhance yield?

- Methodology :

Retrosynthetic Analysis : Identify key bonds and feasible disconnections using software (e.g., Synthia, Reaxys).

Iterative Testing : Vary catalysts (e.g., Pd/C vs. enzymes), solvents (polar aprotic vs. ionic liquids), and temperatures. Monitor yields via LC-MS .

Scale-Up Challenges : Address steric hindrance or epimerization via protecting-group strategies (e.g., TBS, Fmoc) .

Q. What computational approaches predict the molecular targets of this compound in cancer pathways?

- Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger to screen against cancer targets (e.g., Bcl-2, EGFR). Validate with molecular dynamics simulations (GROMACS) .

Network Pharmacology : Integrate STRING or KEGG pathways to identify synergistic targets .

Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

- Limitations : Address false positives by cross-referencing with knockout cell models .

Methodological Guidelines for Data Integrity

Q. How should researchers address variability in spectroscopic data for this compound derivatives?

- Best Practices :

- Standardized Protocols : Calibrate instruments (NMR, MS) daily using reference compounds.

- Data Sharing : Deposit raw spectra in public repositories (e.g., Zenodo, ChemSpider) with DOI links .

- Peer Review : Include independent validation by a second lab for high-impact studies .

Q. What ethical and technical considerations apply to in vivo studies of this compound?

- Ethical Compliance : Obtain IACUC approval for animal models. Report ARRIVE guidelines for transparency in sample sizes, randomization, and blinding .

- Technical Rigor : Use pharmacokinetic profiling (LC-MS/MS) to monitor bioavailability and metabolite formation. Include histopathology to assess toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.